Nonanal-d2
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Overview
Description
Nonanal-d2, also known as deuterated nonanal, is a stable isotope-labeled compound. It is a derivative of nonanal, where two hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research as a tracer in various chemical and biological studies due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonanal-d2 can be synthesized through the deuteration of nonanal. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogenation of nonanal in the presence of deuterium gas. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure complete deuteration. The purity of the final product is crucial, and various purification techniques such as distillation and chromatography are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Nonanal-d2 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to nonanoic acid-d2 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to nonanol-d2 using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Nonanoic acid-d2.
Reduction: Nonanol-d2.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Nonanal-d2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of nonanal in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of nonanal-d2 involves its incorporation into chemical and biological systems where it acts as a tracer. The deuterium atoms in this compound provide a distinct signal in spectroscopic analyses, allowing researchers to track its movement and transformation. In biological systems, this compound can be metabolized similarly to nonanal, providing insights into metabolic pathways and enzyme activities .
Comparison with Similar Compounds
Nonanal: The non-deuterated form of nonanal-d2.
Nonanal-d4: A compound where four hydrogen atoms are replaced by deuterium.
Nonanal-d18: A fully deuterated form of nonanal where all hydrogen atoms are replaced by deuterium.
Uniqueness of this compound: this compound is unique due to its specific deuterium labeling, which provides a balance between stability and detectability in spectroscopic analyses. It is particularly useful in studies where partial deuteration is required to trace specific pathways without complete alteration of the compound’s properties .
Properties
Molecular Formula |
C9H18O |
---|---|
Molecular Weight |
144.25 g/mol |
IUPAC Name |
6,7-dideuteriononanal |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h9H,2-8H2,1H3/i3D,4D |
InChI Key |
GYHFUZHODSMOHU-NMQOAUCRSA-N |
Isomeric SMILES |
[2H]C(CC)C([2H])CCCCC=O |
Canonical SMILES |
CCCCCCCCC=O |
Origin of Product |
United States |
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